Cas no 4100-20-3 (1,2,3-thiadiazole-4-carboxamide)

1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound featuring a thiadiazole ring fused with a carboxamide functional group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The thiadiazole moiety contributes to its potential as a bioactive scaffold, often explored for antimicrobial, antifungal, and antiviral applications. Its carboxamide group enhances solubility and reactivity, facilitating further derivatization for structure-activity studies. The compound's stability and synthetic versatility make it a useful intermediate in medicinal chemistry. Researchers also investigate its role in developing novel enzyme inhibitors and crop protection agents due to its distinct electronic and steric characteristics.
1,2,3-thiadiazole-4-carboxamide structure
4100-20-3 structure
Product Name:1,2,3-thiadiazole-4-carboxamide
CAS No:4100-20-3
MF:C3H3N3OS
MW:129.140418291092
MDL:MFCD01567032
CID:841263
PubChem ID:254336
Update Time:2026-04-29

1,2,3-thiadiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • thiadiazole-4-carboxamide
    • 1,2,3-THIADIAZOLE-4-CARBOXAMIDE
    • [1,2,3]thiadiazole-4-carboxylic acid amide
    • 1,2,3-Thiadiazol-4-carboxyamid
    • 4-Carbamoyl-1,2,3-thiadiazol
    • 1,2,3-thiadiazole-4-carboxamide
    • MDL: MFCD01567032

Computed Properties

  • Exact Mass: 129.00000
  • Monoisotopic Mass: 128.999682
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.1

Experimental Properties

  • Density: 1.536
  • Melting Point: 216℃
  • Boiling Point: 370.2°C at 760 mmHg
  • Flash Point: 177.7°C
  • Refractive Index: 1.625
  • PSA: 97.11000
  • LogP: 0.33730

1,2,3-thiadiazole-4-carboxamide Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

1,2,3-thiadiazole-4-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1,2,3-thiadiazole-4-carboxamide

1,2,3-Thiadiazole-4-Carboxamide: A Comprehensive Overview

1,2,3-Thiadiazole-4-carboxamide (CAS No. 4100-20-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, has shown promising potential in various applications, including drug development and materials science. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 1,2,3-thiadiazole-4-carboxamide.

Chemical Structure and Properties

1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H4N3O2S. The thiadiazole ring system is a five-membered ring containing two nitrogen atoms and one sulfur atom. The carboxamide functional group attached to the thiadiazole ring imparts additional reactivity and functionality to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 155°C. It is soluble in polar solvents such as water and ethanol but insoluble in non-polar solvents like hexane.

Synthesis Methods

The synthesis of 1,2,3-thiadiazole-4-carboxamide can be achieved through various routes, each offering different advantages in terms of yield and purity. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ammonia or an amine derivative. Another approach involves the cyclization of appropriate precursors under suitable conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce the use of hazardous reagents.

Biological Activities

1,2,3-Thiadiazole-4-carboxamide has been extensively studied for its biological activities. One of its most notable applications is in the field of antimicrobial agents. Research has shown that compounds containing the thiadiazole ring exhibit potent antibacterial and antifungal properties against a wide range of pathogens. This makes them valuable candidates for the development of new antibiotics and antifungal drugs.

In addition to its antimicrobial properties, 1,2,3-thiadiazole-4-carboxamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings have opened up new avenues for the design and synthesis of more effective anticancer drugs.

Recent Research Developments

The past few years have seen significant advancements in the study of 1,2,3-thiadiazole-4-carboxamide. One notable area of research is the exploration of its use in combination therapy. Scientists have found that when used in conjunction with other drugs, 1,2,3-thiadiazole-4-carboxamide-based compounds can enhance therapeutic efficacy while reducing side effects. This synergistic approach has shown promise in treating multidrug-resistant infections and certain types of cancer.

Another exciting development is the use of computational methods to predict and optimize the biological activities of 1,2,3-thiadiazole-4-carboxamide-based compounds. Machine learning algorithms and molecular dynamics simulations have been employed to identify key structural features that contribute to their biological activities. These computational tools have accelerated the drug discovery process by enabling researchers to design more potent and selective compounds.

Conclusion

In conclusion, 1,2,3-thiadiazole-4-carboxamide (CAS No. 4100-20-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable target for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to significant improvements in human health.

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